molecular formula C21H29NO6 B15126225 1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate

1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate

Cat. No.: B15126225
M. Wt: 391.5 g/mol
InChI Key: GAIAJDWTYVZKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate is a chemical compound with the molecular formula C21H29NO6 and a molecular weight of 391.4581 . This compound is characterized by the presence of a naphthalene ring substituted with a cyclohexylmethylamino group and two acetate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate typically involves the acetylation of 1,2-naphthalenediol followed by the introduction of the cyclohexylmethylamino group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo substitution reactions where the acetate groups or the cyclohexylmethylamino group are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Naphthalenediol, 4-(1-methyl-2-propen-1-yl)-, 1,2-diacetate: Similar structure with different substituents.

    1,2-Naphthalenediol, 4-(cyclohexylmethylamino)-, 1,2-diacetate: The same compound with slight variations in the substituents.

Uniqueness

1,2-Naphthalenediol,4-(cyclohexylmethylamino)-, 1,2-diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H29NO6

Molecular Weight

391.5 g/mol

IUPAC Name

acetic acid;4-(cyclohexylmethylamino)naphthalene-1,2-diol

InChI

InChI=1S/C17H21NO2.2C2H4O2/c19-16-10-15(18-11-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(16)20;2*1-2(3)4/h4-5,8-10,12,18-20H,1-3,6-7,11H2;2*1H3,(H,3,4)

InChI Key

GAIAJDWTYVZKFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)CNC2=CC(=C(C3=CC=CC=C32)O)O

Origin of Product

United States

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